Fmoc-Gln(Tmob)-OH

描述

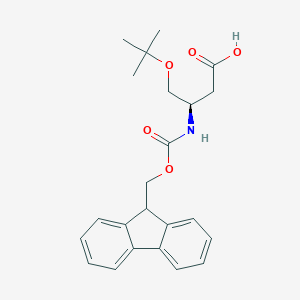

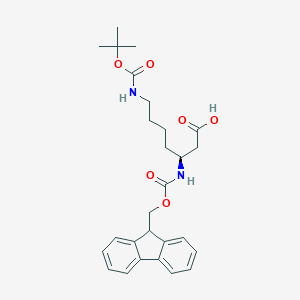

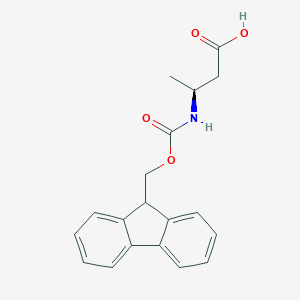

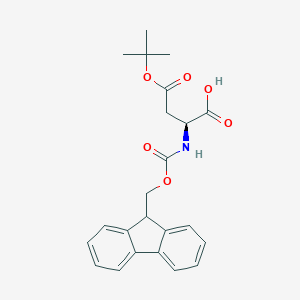

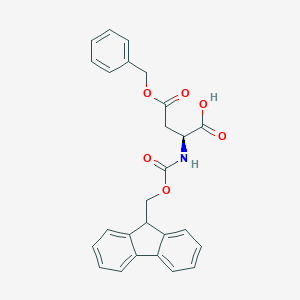

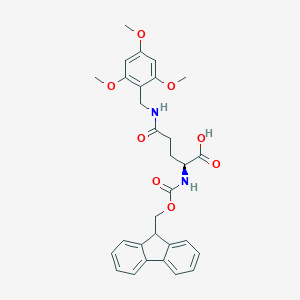

“Fmoc-Gln(Tmob)-OH” is a chemical compound with the molecular formula C30H32N2O8 and a molecular weight of 548.58 . It is used in proteomics research and is also used in the synthesis of peptides .

Synthesis Analysis

“Fmoc-Gln(Tmob)-OH” is suitable for Fmoc solid-phase peptide synthesis . It is used as a reagent in the synthesis of peptides .Molecular Structure Analysis

The molecular structure of “Fmoc-Gln(Tmob)-OH” can be represented by the SMILES string: COc1cc (OC)c (CNC (=O)CC [C@H] (NC (=O)OCC2c3ccccc3-c4ccccc24)C (O)=O)c (OC)c1 . The InChI key is ORRRSRMARPWARV-VWLOTQADSA-N .Chemical Reactions Analysis

“Fmoc-Gln(Tmob)-OH” is suitable for Fmoc solid-phase peptide synthesis .Physical And Chemical Properties Analysis

“Fmoc-Gln(Tmob)-OH” is a white powder . It should be stored at a temperature between 2-8°C .科学研究应用

Fmoc-Gln(Tmob)-OH在肽链中形成norcystine桥的过程中很有用,通过在固相上使用Fmoc策略合成了八肽酰胺。对norcysteine(Ncy)的N-Alloc和S-Tmob保护在Fmoc策略中优于其他保护的norcysteines,如Fmoc-Ncy(tBu)-OH (Samant & Rivier, 2007)。

Fmoc-Gln(Tmob)-OH参与了具有挑战性肽的固相合成,展示了它在肽合成中的多功能性和重要性。该研究突出了与其他衍生物相比的使用 (Han, Solé, Tejbrant, & Bárány, 1996)。

已经探索了其在多种合成方法中的应用,如多针方法。这表明了该化合物在同时比较研究和大规模肽合成中的实用性 (Bray, Valerio, Dipasquale, Greig, & Maeji, 1995)。

Fmoc-Gln(Tmob)-OH在减少肽合成过程中的副反应中起着重要作用,特别是在天冬氨酸偶联的情况下。该研究探讨了各种偶联条件以减轻侧链反应 (Gausepohl, Kraft, & Frank, 2009)。

Fmoc-Gln(Tmob)-OH已在Stat3抑制剂的固相合成中使用,展示了其在治疗剂开发中的应用。该研究探讨了在抑制性肽中使用谷氨酰胺类似物,表明了Fmoc-Gln(Tmob)-OH在各种肽框架中的灵活性 (Mandal, Heard, Ren, Chen, & McMurray, 2007)。

还注意到了Fmoc-Gln(Tmob)-OH在具有C-末端Asn和Gln的肽的固相合成中的重要性。该研究描述了一种涉及将Fmoc-天冬氨酸或谷氨酰胺连接到树脂上的方法,突出了该化合物在肽链延伸中的实用性 (Breipohl, Knolle, & Stüber, 2009)。

安全和危害

未来方向

作用机制

Target of Action

Fmoc-Gln(Tmob)-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences that are being synthesized. The compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein .

Mode of Action

Fmoc-Gln(Tmob)-OH operates through a process known as Fmoc/tBu solid-phase peptide synthesis . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The Fmoc group is removed from the α-amino group through a β-elimination reaction with a base, mainly secondary amines such as piperidine or 4-methylpiperidine .

Biochemical Pathways

The biochemical pathway primarily affected by Fmoc-Gln(Tmob)-OH is the synthesis of peptides. The compound is used to add a glutamine residue to the growing peptide chain during solid-phase peptide synthesis . The Fmoc group protects the amino group during the synthesis, preventing it from reacting until it is selectively removed .

Pharmacokinetics

The compound is used in a solid-phase environment, which allows for easy separation of the product from the reaction mixture .

Result of Action

The result of Fmoc-Gln(Tmob)-OH’s action is the successful addition of a glutamine residue to a growing peptide chain during synthesis .

Action Environment

The action of Fmoc-Gln(Tmob)-OH is influenced by the environment in which the peptide synthesis takes place. Factors such as the choice of solvent, temperature, and the presence of other reagents can all impact the efficiency and success of the synthesis .

属性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[(2,4,6-trimethoxyphenyl)methylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N2O8/c1-37-18-14-26(38-2)23(27(15-18)39-3)16-31-28(33)13-12-25(29(34)35)32-30(36)40-17-24-21-10-6-4-8-19(21)20-9-5-7-11-22(20)24/h4-11,14-15,24-25H,12-13,16-17H2,1-3H3,(H,31,33)(H,32,36)(H,34,35)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORRRSRMARPWARV-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)CNC(=O)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C(=C1)OC)CNC(=O)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70560368 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-[(2,4,6-trimethoxyphenyl)methyl]-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Gln(Tmob)-OH | |

CAS RN |

120658-64-2 | |

| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[(2,4,6-trimethoxyphenyl)methyl]-L-glutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120658-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-[(2,4,6-trimethoxyphenyl)methyl]-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。